molecular formula C15H21NO5 B2420893 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide CAS No. 1421462-13-6

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide

Cat. No.: B2420893
CAS No.: 1421462-13-6
M. Wt: 295.335
InChI Key: JLLVBFFHNXHJDI-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and a benzamide moiety substituted with methoxy groups. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Scientific Research Applications

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with various enzymes or receptors in the body .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with cyclopentylamine. The reaction is facilitated by coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIEA). The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thioethers, amides, or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups, which can participate in a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-20-12-4-9(5-13(7-12)21-2)15(19)16-11-3-10(8-17)14(18)6-11/h4-5,7,10-11,14,17-18H,3,6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLVBFFHNXHJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CC(C(C2)O)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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